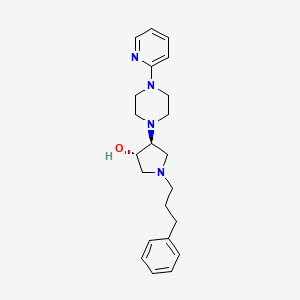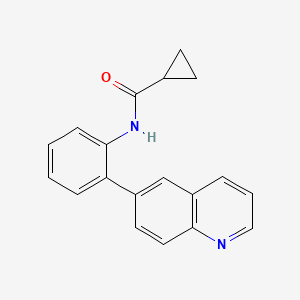
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
描述
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a phenylpropyl group and a pyridinylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenylpropyl group: This step often involves a nucleophilic substitution reaction where a phenylpropyl halide reacts with the pyrrolidine ring.
Attachment of the pyridinylpiperazine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the pyridinylpiperazine is coupled to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpropyl and pyridinylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Chemistry: It is used as a model compound in the study of complex organic reactions and mechanisms.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol: is similar to other pyrrolidine-based compounds with phenylpropyl and pyridinylpiperazine substitutions.
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-amine: This compound differs by having an amine group instead of a hydroxyl group.
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(3S,4S)-1-(3-phenylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-21-18-24(12-6-9-19-7-2-1-3-8-19)17-20(21)25-13-15-26(16-14-25)22-10-4-5-11-23-22/h1-5,7-8,10-11,20-21,27H,6,9,12-18H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDCCVOWKWCBPH-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CCCC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CCCC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3799863.png)

![1,3-Benzothiazol-6-yl-[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone](/img/structure/B3799873.png)
![methyl 1-(3-{4-[(cyclohexylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B3799876.png)
![((2S)-1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3799889.png)
![N,N-diethyl-1-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B3799897.png)
![{[5-(1-isopropoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3799901.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B3799908.png)
![3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B3799921.png)
![2-methyl-8-[4-(pyrimidin-2-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3799929.png)
![5-({[2-(dimethylamino)-6-ethylpyrimidin-4-yl]amino}methyl)-N,N-dimethyl-2-furamide](/img/structure/B3799936.png)
![1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B3799945.png)
![1-[1-(2,2-dimethylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3799963.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B3799964.png)
